molecular formula C20H30BNO4S B7955494 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester

4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester

Cat. No.: B7955494
M. Wt: 391.3 g/mol
InChI Key: IPBOCFAHEIXPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules under mild conditions.

Comparison with Similar Compounds

Similar compounds to 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester include other boronic acid pinacol esters such as:

The uniqueness of this compound lies in its combination of the azetidine ring, sulfanyl group, and boronic acid pinacol ester, which provides a unique set of reactivity and applications in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-14(9-11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOCFAHEIXPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC3CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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